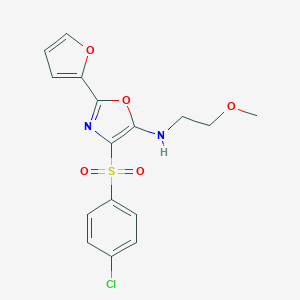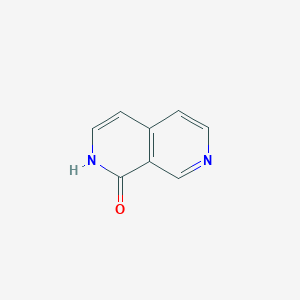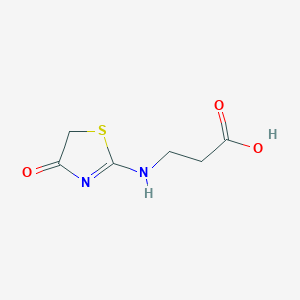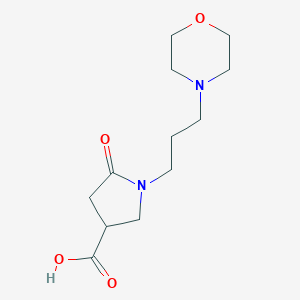
4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine is a chemical compound with a molecular formula of C17H16ClNO5S. It is commonly referred to as "CFM-2" and is a potent and selective inhibitor of the protein kinase C (PKC) enzyme. PKC is an important signaling molecule that regulates a wide range of cellular functions, including cell growth, differentiation, and apoptosis. CFM-2 has been extensively studied for its potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
CFM-2 exerts its pharmacological effects by inhibiting the activity of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine. This compound is a family of serine/threonine kinases that regulate a wide range of cellular functions, including cell growth, differentiation, and apoptosis. This compound is activated by various stimuli, including growth factors, cytokines, and stress signals. Once activated, this compound phosphorylates downstream targets, leading to changes in cellular function. CFM-2 binds to the catalytic domain of this compound and inhibits its activity, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces tumor size in animal models. It also improves glucose metabolism and reduces inflammation in diabetic animal models. Additionally, CFM-2 protects against ischemia-reperfusion injury in the heart and brain. CFM-2 has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, a critical step in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFM-2 is a potent and selective inhibitor of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine, making it a valuable tool for studying the role of this compound in cellular function and disease. Its specificity allows for the selective inhibition of this compound without affecting other signaling pathways. However, CFM-2 has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetic properties. Additionally, CFM-2 is a relatively new compound, and further studies are needed to fully understand its pharmacological properties and potential therapeutic applications.
Direcciones Futuras
The potential therapeutic applications of CFM-2 are vast, and further studies are needed to fully understand its pharmacological properties and mechanisms of action. Future research could focus on optimizing the synthesis process to improve the yield and purity of CFM-2. Additionally, studies could investigate the potential of CFM-2 in combination with other drugs or therapies to enhance its therapeutic effects. Further studies could also investigate the potential of CFM-2 in treating other diseases, such as neurodegenerative diseases and inflammatory diseases. The development of new 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine inhibitors, including CFM-2, could lead to the development of novel therapies for a wide range of diseases.
Métodos De Síntesis
CFM-2 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 4-chlorobenzenesulfonyl chloride with furan-2-carboxylic acid to form 4-(furan-2-ylsulfonyl)chlorobenzene. This intermediate is then reacted with N-(2-methoxyethyl)oxazol-5-amine in the presence of a base to form CFM-2. The entire synthesis process is complex and requires careful control of reaction conditions and purification steps.
Aplicaciones Científicas De Investigación
CFM-2 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. It is a potent inhibitor of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine, which plays a critical role in the development and progression of these diseases. CFM-2 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. It has also been shown to improve glucose metabolism and reduce inflammation in diabetic animal models. Additionally, CFM-2 has been shown to protect against ischemia-reperfusion injury in the heart and brain.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5S/c1-22-10-8-18-15-16(19-14(24-15)13-3-2-9-23-13)25(20,21)12-6-4-11(17)5-7-12/h2-7,9,18H,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJOWLXJEBQQFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(methylamino)carbonyl]phenyl}nicotinamide](/img/structure/B349939.png)
![2,2-dimethyl-N-[2-methyl-3-(propionylamino)phenyl]propanamide](/img/structure/B349944.png)
![4-fluoro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349947.png)
![3,5-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B349971.png)
![N-methyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B349978.png)
![N-(2,4-difluorophenyl)-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B350000.png)

![3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol](/img/structure/B350009.png)



![1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B350047.png)

![N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B350135.png)